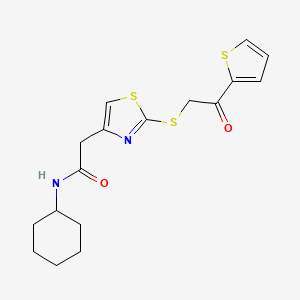

N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a heterocyclic compound featuring a thiophen-2-yl group, a thiazole ring, and an acetamide scaffold.

Properties

IUPAC Name |

N-cyclohexyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S3/c20-14(15-7-4-8-22-15)11-24-17-19-13(10-23-17)9-16(21)18-12-5-2-1-3-6-12/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSZHRKHUIZXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyclohexyl group, a thiazole ring, and a thiophene moiety, which contribute to its biological efficacy. The thiazole and thiophene groups are known for their roles in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A systematic study on thiazole analogs demonstrated their efficacy against various bacterial strains. The modifications to the N-aryl amide group linked to the thiazole ring significantly enhance their in vitro activity against pathogens such as Plasmodium falciparum, the causative agent of malaria .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. A notable case study involved the evaluation of thiazole derivatives against cancer cell lines, where compounds similar to this compound showed significant cytotoxic effects. These studies suggest that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances the anticancer activity while maintaining low cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

- Electron-Withdrawing Groups : Modifications at the ortho position of the phenyl ring with electron-withdrawing groups significantly improve biological activity.

- Substituent Effects : The presence of small atoms like hydrogen or fluorine at the para position is preferred for optimal activity .

These findings indicate that careful modification of substituents can lead to compounds with enhanced therapeutic profiles.

Case Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and tested for antimalarial activity against Plasmodium falciparum. The results indicated that specific modifications led to compounds with high potency and low cytotoxicity in HepG2 cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range, highlighting their potential as antimalarial agents .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, derivatives of thiazoles were evaluated against various cancer cell lines. The findings revealed that certain modifications resulted in compounds exhibiting IC50 values significantly lower than existing treatments, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Structural Features

The compound’s unique combination of a thiophene ring, thiazole core, and cyclohexyl-acetamide side chain distinguishes it from related derivatives. Key structural comparisons include:

Thioxothiazolidinone Derivatives

- N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide (): Features a thioxothiazolidinone ring instead of a thiazole. The thioxo (S=O) group may enhance hydrogen bonding, relevant to urease inhibition .

- Compound 9 (): Contains a 4-chlorobenzylidene substituent on a thioxoacetamide scaffold.

Benz[d]isothiazole-Triazole Hybrids

- Compound 4j (): Integrates a triazole ring and benz[d]isothiazole core. The triazole’s nitrogen-rich structure facilitates metal coordination, whereas the thiophene in the target compound offers planar conjugation for π-stacking .

ACE2-Binding Triazole Derivatives

- N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide (): Shares a thiazole ring but incorporates a triazole and phenoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.